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Compound of Interest

Compound Name: 3',4'-Difluoropropiophenone

Cat. No.: B1297824 Get Quote

An In-depth Technical Guide to 3',4'-
Difluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals

Introduction
3',4'-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a valuable

intermediate in organic synthesis, particularly in the development of novel pharmaceutical

compounds. The presence of two fluorine atoms on the phenyl ring significantly influences the

molecule's electronic properties, metabolic stability, and binding interactions with biological

targets. This technical guide provides a comprehensive overview of the physical and chemical

properties of 3',4'-Difluoropropiophenone, detailed experimental protocols for its synthesis,

and an exploration of its applications in medicinal chemistry.

Physicochemical Properties
3',4'-Difluoropropiophenone is a white to off-white solid at room temperature.[1] Its key

physical and chemical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₉H₈F₂O [2]

Molecular Weight 170.16 g/mol [1]

CAS Number 23384-72-7 [2]

Appearance White to off-white solid [1]

Boiling Point 98 °C at 15 Torr [3]

Density 1.166 g/cm³ (at 20 °C) [3]

Flash Point 84.8 °C (calculated) [3]

Solubility
Practically insoluble in water

(approx. 0.088 g/L at 25 °C)
[3]

Refractive Index 1.488 [1]

Spectroscopic Data
The structural elucidation of 3',4'-Difluoropropiophenone is confirmed through various

spectroscopic techniques.

Infrared (IR) Spectroscopy
The infrared spectrum of 3',4'-Difluoropropiophenone exhibits characteristic absorption

bands corresponding to its functional groups. A strong absorption peak is observed in the

region of 1680-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone

group. The C-F stretching vibrations of the aromatic ring typically appear in the fingerprint

region, between 1100 and 1300 cm⁻¹. Aromatic C-H stretching vibrations can be observed

above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000

cm⁻¹.[4]

Mass Spectrometry
The electron ionization mass spectrum of 3',4'-Difluoropropiophenone shows a molecular ion

peak (M⁺) at m/z 170, corresponding to its molecular weight.[2] Common fragmentation

patterns for propiophenones include the cleavage of the C(O)-CH₂CH₃ bond, leading to the
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formation of the 3,4-difluorobenzoyl cation at m/z 141 and the ethyl radical. Another significant

fragmentation is the loss of the ethyl group (C₂H₅), resulting in a fragment at m/z 141.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 3',4'-Difluoropropiophenone would be expected to

show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of

the ethyl group, due to spin-spin coupling. The aromatic protons would appear as complex

multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by

the two fluorine substituents.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon

atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing

significantly downfield. The carbons of the aromatic ring will show signals in the aromatic

region, with their chemical shifts influenced by the attached fluorine atoms, often resulting in C-

F coupling. The methyl and methylene carbons of the ethyl group will appear in the upfield

aliphatic region.

Synthesis and Reactivity
Synthesis
A common and effective method for the synthesis of 3',4'-Difluoropropiophenone is the

Friedel-Crafts acylation of 1,2-difluorobenzene with propanoyl chloride or propanoic anhydride.

This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as

aluminum chloride (AlCl₃).

Caption: Friedel-Crafts acylation for the synthesis of 3',4'-Difluoropropiophenone.

Experimental Protocol: Friedel-Crafts Acylation

Reaction Setup: To a stirred solution of anhydrous aluminum chloride in a suitable inert

solvent (e.g., dichloromethane) under a nitrogen atmosphere, add 1,2-difluorobenzene.

Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add propanoyl

chloride dropwise, maintaining the temperature below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for several hours until the reaction is complete (monitored by TLC or

GC).

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated

hydrochloric acid to decompose the aluminum chloride complex.

Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

vacuum distillation or column chromatography.

Chemical Reactivity
The chemical reactivity of 3',4'-Difluoropropiophenone is primarily governed by the ketone

functional group and the activated aromatic ring.

Ketone Reactions: The carbonyl group can undergo various nucleophilic addition reactions,

reduction to a secondary alcohol, and condensation reactions.

Aromatic Ring Reactions: The difluorophenyl group is generally deactivated towards further

electrophilic substitution due to the electron-withdrawing nature of the fluorine atoms and the

carbonyl group. However, it can participate in nucleophilic aromatic substitution reactions

where one of the fluorine atoms is displaced by a strong nucleophile.

Caption: Key chemical reactions of 3',4'-Difluoropropiophenone.

Applications in Drug Development
The incorporation of fluorine atoms into drug molecules can significantly enhance their

pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[5]

3',4'-Difluoropropiophenone serves as a key building block for the synthesis of various

pharmacologically active compounds. Its derivatives have been explored for their potential in

treating a range of conditions.
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While specific signaling pathways directly modulated by 3',4'-Difluoropropiophenone are not

extensively documented, derivatives of similar fluorinated ketones and chalcones have been

shown to interact with various biological targets. For instance, some chalcone derivatives are

known to inhibit inflammatory pathways.

Caption: Workflow for utilizing 3',4'-Difluoropropiophenone in drug discovery.

Safety and Handling
3',4'-Difluoropropiophenone should be handled with appropriate safety precautions in a well-

ventilated laboratory fume hood. It is classified as an irritant and may cause skin, eye, and

respiratory irritation.[3] Personal protective equipment, including safety goggles, gloves, and a

lab coat, should be worn when handling this compound. Store in a cool, dry place away from

incompatible materials.

Conclusion
3',4'-Difluoropropiophenone is a versatile synthetic intermediate with significant potential in

the field of medicinal chemistry. Its well-defined physical and chemical properties, coupled with

its reactivity, make it a valuable precursor for the development of novel fluorinated drug

candidates. This guide provides essential technical information to support researchers and

scientists in utilizing this compound for their synthetic and drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physical and chemical properties of 3',4'-
Difluoropropiophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297824#physical-and-chemical-properties-of-3-4-
difluoropropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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